molecular formula C17H11N5O5S2 B4303931 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No.: B4303931
M. Wt: 429.4 g/mol
InChI Key: KSXKWOKBPUCPKW-UHFFFAOYSA-N
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Description

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzodioxole ring, a thiadiazole ring, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the Thiadiazole Ring: This step involves the cyclization of thiosemicarbazide derivatives under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiadiazole intermediates with a benzamide derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation. It targets molecular pathways that regulate the cell cycle, leading to cell cycle arrest and apoptosis. The benzodioxole and thiadiazole rings play a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring and exhibit similar biological activities.

    Thiadiazole derivatives: Compounds with the thiadiazole ring also show enzyme inhibitory properties.

    Benzamide derivatives: These compounds are known for their anticancer properties.

Uniqueness

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the combination of the benzodioxole, thiadiazole, and benzamide moieties in a single molecule. This unique structure allows it to interact with multiple molecular targets, enhancing its potential as a multifunctional therapeutic agent.

Properties

IUPAC Name

3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O5S2/c18-7-11-5-14-15(27-9-26-14)6-13(11)22-29(24,25)12-3-1-2-10(4-12)16(23)20-17-21-19-8-28-17/h1-6,8,22H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXKWOKBPUCPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 5
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

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